molecular formula C10H12ClN3 B13680106 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine

2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine

Cat. No.: B13680106
M. Wt: 209.67 g/mol
InChI Key: QFXRNHSXTVSHPS-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine (CAS Number: 1557300-23-8) is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a privileged structure in pharmaceutical research . This compound serves as a versatile building block for the synthesis of more complex molecules. The imidazo[4,5-c]pyridine core is found in investigational compounds across a spectrum of therapeutic areas. Preclinical research highlights its potential in oncology, where similar scaffolds act as potent inhibitors of various kinases and other enzymes crucial for cancer cell survival . Furthermore, this core structure is explored for developing novel antimicrobial agents to address the growing crisis of bacterial and fungal resistance . The presence of the chloro substituent at the 4-position and the reactive nitrogen in the ring system makes this compound an excellent intermediate for further functionalization via cross-coupling and other substitution reactions . It is supplied as a solid and must be stored according to the provided guidelines to maintain stability. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-butyl-4-chloro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12ClN3/c1-2-3-4-8-13-7-5-6-12-10(11)9(7)14-8/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

QFXRNHSXTVSHPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=CN=C2Cl

Origin of Product

United States

Investigation into Biological and Pharmacological Activity:a Primary Research Theme Would Be the Synthesis and Evaluation of 2 Butyl 4 Chloro 3h Imidazo 4,5 C Pyridine for Various Biological Activities. the Imidazo 4,5 C Pyridine Nucleus is a Well Established Pharmacophore, and Modifications Are Known to Modulate Its Therapeutic Effects.researchgate.netnih.gov

Influence of the 2-Butyl Group: The presence of an alkyl chain, such as a butyl group, at the 2-position significantly increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes and potentially alter its interaction with hydrophobic pockets in target proteins. In some series of imidazo[4,5-c]pyridine derivatives, the nature of the alkyl group has been shown to be a critical determinant of biological potency. mdpi.com

Role of the 4-Chloro Group: The chloro substituent, as a halogen, modifies the electronic landscape of the pyridine (B92270) ring and can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. Furthermore, halogenated derivatives of the related imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated for antiproliferative, antibacterial, and antiviral activities. nih.govmdpi.com For instance, certain bromo-substituted derivatives have shown selective activity against respiratory syncytial virus (RSV). mdpi.com

Application in Synthetic Chemistry and Medicinal Chemistry:the Compound is a Valuable Scaffold for Further Chemical Elaboration.

Established Routes for Imidazo[4,5-c]pyridine Ring System Construction

The foundational imidazo[4,5-c]pyridine scaffold can be assembled through various synthetic routes, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine structure.

A prevalent and classical method for constructing the imidazo[4,5-c]pyridine system involves the condensation of 3,4-diaminopyridine (B372788) with various carbonyl-containing compounds. nih.govnih.gov This approach, often referred to as the Phillips cyclization, is versatile and can accommodate a range of reactants to yield diversely substituted products.

The reaction typically proceeds by heating the diaminopyridine with a carboxylic acid or its equivalent, such as an orthoester or aldehyde. nih.govnih.gov When carboxylic acids are used, the reaction often requires harsh dehydrating conditions or high temperatures. The use of aldehydes necessitates an oxidative step to convert the initially formed imidazoline (B1206853) intermediate into the aromatic imidazopyridine. nih.gov For example, reacting 3,4-diaminopyridine with the sodium bisulfite adducts of various benzaldehydes is an effective method for synthesizing 2-aryl-substituted imidazo[4,5-c]pyridines. nih.gov

Carbonyl SourceReagent ExampleResulting 2-SubstituentConditions
Carboxylic AcidFormic Acid-H (unsubstituted)Reflux
AldehydeBenzaldehydePhenylOxidative (e.g., Na₂S₂O₅)
OrthoesterEthyl Orthoformate-H (unsubstituted)Catalyst (e.g., Ytterbium triflate)

This table illustrates common carbonyl sources used in condensation reactions with 3,4-diaminopyridine to construct the imidazo[4,5-c]pyridine ring system.

More advanced strategies for building the imidazo[4,5-c]pyridine core include various cycloaddition and cyclocondensation reactions. These methods can offer improved control over regioselectivity and allow for the construction of highly functionalized derivatives.

One notable approach is a solid-phase synthesis strategy starting from 2,4-dichloro-3-nitropyridine (B57353). acs.org In this multi-step sequence, a polymer-supported amine is first reacted with the dichloronitropyridine building block. This is followed by the replacement of the second chlorine atom with another amine in a solution phase. The crucial steps for ring formation involve the reduction of the nitro group to an amine, creating an in-situ diaminopyridine intermediate, which is then cyclized by treatment with an aldehyde to form the fused imidazole ring. acs.org

Reductive cyclization is another key strategy. For instance, 3H-imidazo[4,5-b]pyridines can be synthesized from 2-nitro-3-aminopyridine and aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) for a one-step reductive cyclization. nih.govmdpi.com This principle can be adapted for the [4,5-c] isomer by using appropriately substituted nitropyridines.

Specific Synthetic Approaches to the this compound Core

While the general strategies above build the imidazole portion onto a pyridine, a common and practical approach to synthesizing specific targets like this compound often involves constructing the pyridine ring onto a pre-formed, substituted imidazole intermediate. The synthesis of the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a critical focus of this pathway.

An alternative route starts from simpler, non-heterocyclic precursors like glycine (B1666218) and methyl pentanimidate, using phosphorus oxychloride to construct and functionalize the imidazole ring, reportedly achieving a 55% yield. google.com Another patented method describes the condensation of pentamidine (B1679287) hydrochloride with glyoxal, followed by dehydration and subsequent reaction with phosphorus oxychloride and N,N-dimethylformamide. google.com

StepStarting MaterialKey ReagentsProductYieldReference
12-ButylimidazoleBromine4,5-Dibromo-2-butylimidazole- tandfonline.com
24,5-Dibromo-2-butylimidazoleSodium sulfite4-Bromo-2-butylimidazole- tandfonline.com
34-Bromo-2-butylimidazoleFormaldehyde, NaOH(4-Bromo-2-butyl-1H-imidazol-5-yl)methanol- tandfonline.com
4(4-Bromo-2-butyl-1H-imidazol-5-yl)methanolManganese dioxide (MnO₂)4-Bromo-2-butyl-1H-imidazole-5-carbaldehyde- tandfonline.com
54-Bromo-2-butyl-1H-imidazole-5-carbaldehydeConcentrated HCl2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde24% (overall) tandfonline.com

This table outlines the synthetic sequence for preparing the key intermediate 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde starting from 2-butylimidazole, as described by Watson, S. P. (1992). tandfonline.com

The introduction of the chlorine atom at the 4-position of the core structure is a critical transformation. This can be accomplished either during the synthesis of the imidazole intermediate or by halogenating a pre-formed imidazopyridine ring system.

In the synthesis of the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde intermediate, chlorination is often achieved through a Vilsmeier-Haack type reaction. Reagents like phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) can simultaneously install both the chloro and formyl groups onto an imidazole precursor. google.comgoogle.com Another strategy involves a halogen exchange, where a bromo-substituted intermediate is heated in concentrated hydrochloric acid to replace the bromine with chlorine. tandfonline.com

Direct halogenation of the imidazo[4,5-b]pyridine ring system has also been studied. Chlorination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one in acetic acid leads to the formation of 5,6-dichloro derivatives, demonstrating that the pyridine portion of the fused ring is susceptible to electrophilic halogenation. researchgate.net While this applies to a different isomer and oxidation state, the principles can be relevant for developing chlorination strategies for the imidazo[4,5-c]pyridine scaffold.

Following the logic of building the target molecule from a pyridine precursor, a key strategy would involve the annulation (fusion) of the imidazole ring onto a suitably substituted pyridine. This approach mirrors the general methods described in section 2.1 but would be applied to a more complex, substituted pyridine.

A powerful method for achieving this is the solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine. acs.org To adapt this for the synthesis of this compound, one would react 2,4-dichloro-3-nitropyridine with an amine to displace the chlorine at the 4-position. The subsequent reduction of the nitro group at the 3-position would generate a 3-amino-4-chloro-2-(substituted)aminopyridine intermediate. The final cyclization step to form the 2-butyl-imidazole ring would be accomplished by reacting this diamine intermediate with valeraldehyde (B50692) (pentanal) or an equivalent C4 carbonyl source under oxidative conditions. This sequence effectively builds the desired imidazole ring onto the functionalized pyridine core. acs.org

Advanced and Sustainable Synthetic Innovations

Recent advancements in the synthesis of the imidazo[4,5-c]pyridine core emphasize efficiency, atom economy, and environmental sustainability. These innovations include the development of elegant one-pot tandem reactions, the application of powerful transition-metal-catalyzed coupling reactions, and the implementation of green chemistry principles to minimize hazardous waste and energy consumption.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like imidazo[4,5-c]pyridine. A notable approach involves a one-pot, three-step tandem sequence starting from readily available chloronitropyridine precursors. nih.govacs.org

This sequence has been effectively demonstrated for the synthesis of the isomeric imidazo[4,5-b]pyridine scaffold and is conceptually applicable to the imidazo[4,5-c]pyridine system. The process begins with a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-3-nitropyridine (B21940) derivative and a primary amine (e.g., butylamine). This is followed by the in situ reduction of the nitro group to an amino group, typically using a reducing agent like zinc dust in the presence of an acid. The resulting diamine intermediate then undergoes condensation and cyclization with an appropriate aldehyde to form the final fused imidazole ring. nih.govacs.org The entire process can be carried out in a single reaction vessel, significantly simplifying the procedure and reducing waste from purification of intermediates. acs.org

Table 1: Exemplary Tandem Reaction for Imidazopyridine Synthesis

StepReaction TypeKey ReagentsPurposeReference
1SNAr ReactionPrimary AmineIntroduction of the N3-substituent. nih.gov
2Nitro Group ReductionZn dust, HClFormation of the key diamine intermediate. nih.gov
3Condensation/HeteroannulationAldehydeFormation of the imidazole ring. acs.org

Transition metal catalysis has revolutionized the synthesis of heterocycles, providing powerful tools for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation. Palladium and copper catalysts are particularly prominent in the synthesis of imidazo[4,5-c]pyridines. nih.govacs.orgthieme-connect.com

A highly effective method utilizes a palladium-catalyzed amidation/cyclization strategy. nih.govacs.org This approach involves the coupling of a 3-amino-4-chloropyridine (B21944) derivative with an amide. The reaction, facilitated by a palladium catalyst and a suitable ligand (e.g., Me3(OMe)t-BuXPhos), proceeds via C-N bond formation followed by an intramolecular cyclization and dehydration to yield the imidazo[4,5-c]pyridine core. acs.org This method provides a direct and high-yielding route to the desired scaffold. thieme-connect.comacs.org

Copper-catalyzed reactions are also employed, particularly for the N-arylation of 3-amino-4-chloropyridine precursors, which can then be further elaborated into the final heterocyclic system. nih.govacs.org These coupling reactions are valued for their functional group tolerance and their ability to construct the core structure efficiently. thieme-connect.comresearchgate.net

Table 2: Overview of Transition Metal-Catalyzed Reactions for Imidazo[4,5-c]pyridine Synthesis

Metal CatalystReaction TypeStarting MaterialsKey AdvantageReference
Palladium (Pd)Amidation/Cyclization3-Amino-4-chloropyridine, AmideHigh yields, direct route to the fused scaffold. nih.govorganic-chemistry.org
Copper (Cu)N-Arylation3-Amino-4-chloropyridine, Aryl HalideFacilitates synthesis of N-aryl precursors. acs.orgthieme-connect.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules. The goal is to reduce or eliminate the use and generation of hazardous substances. eurekaselect.com For the synthesis of imidazo[4,5-c]pyridine and its analogs, several green strategies have been explored.

One key area of development is the use of environmentally benign solvents. For instance, the tandem synthesis of imidazopyridines has been successfully performed in a mixture of water and isopropanol (B130326) (H₂O-IPA), which is a much greener alternative to traditional chlorinated solvents. nih.govacs.org Water itself is an ideal green solvent, and its use in micellar media, facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS), has been shown to promote reactions such as the A³-coupling for imidazopyridine synthesis. acs.org

Microwave-assisted synthesis is another cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reaction profiles. connectjournals.comacs.orgnih.gov The synthesis of various imidazopyridine derivatives has been achieved in minutes under microwave irradiation, compared to hours or days required for conventional heating methods. connectjournals.comacs.org These methods often proceed under solvent-free conditions or in green solvents like water or ethanol, further enhancing their environmental credentials. connectjournals.comresearchgate.net The development of catalyst-free protocols under microwave irradiation represents a particularly sustainable approach, minimizing waste and avoiding the use of potentially toxic and expensive metal catalysts. connectjournals.com

Table 3: Green Chemistry Approaches in Imidazopyridine Synthesis

Green ApproachSpecific ExampleBenefitReference
Benign SolventsUse of H₂O-IPA or aqueous micellar media.Reduces use of hazardous organic solvents. acs.orgacs.org
Microwave IrradiationOne-pot, multi-component reactions.Rapid reaction times, increased energy efficiency, higher yields. acs.orgnih.gov
Catalyst-Free ReactionsMicrowave-assisted synthesis in water without added catalyst.Eliminates catalyst cost, toxicity, and waste. connectjournals.com

Elucidation of Reaction Mechanisms and Transformation Pathways

Detailed Mechanistic Studies of Heterocyclic Ring Closure Reactions

The formation of the imidazo[4,5-c]pyridine skeleton is a critical step in the synthesis of the title compound and its analogues. Mechanistic studies have focused on the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

One primary pathway involves the reaction of 3,4-diaminopyridine (B372788) with a suitable carboxylic acid derivative, such as an aldehyde. The synthesis of 5H-imidazo[4,5-c]pyridine analogues has been achieved by reacting 3,4-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes. nih.gov The mechanism proceeds through the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The subsequent elimination of a water molecule leads to the formation of the aromatic imidazole (B134444) ring, resulting in the fused heterocyclic system.

Another effective strategy involves a tandem reaction sequence starting from a substituted nitropyridine. For the isomeric imidazo[4,5-b]pyridine system, a process has been developed starting from 2-chloro-3-nitropyridine (B167233). acs.org This involves an initial nucleophilic aromatic substitution, followed by the reduction of the nitro group to an amine, creating an in-situ 1,2-diamine. This diamine then undergoes cyclization with an aldehyde to form the fused imidazole ring. acs.org A similar strategy, starting with 4-chloro-3-nitropyridine (B21940) and incorporating a butyl group via an appropriate aldehyde in the final cyclization step, represents a viable pathway to the target compound.

Table 1: Mechanistic Approaches to Imidazo[4,5-c]pyridine Ring Closure
Starting MaterialsKey Mechanistic StepsReference
3,4-Diaminopyridine and Aldehyde Adduct1. Schiff base formation 2. Intramolecular cyclization 3. Dehydration/Aromatization nih.gov
Substituted Chloro-Nitropyridine, Primary Amine, and Aldehyde1. SNAr reaction 2. Nitro group reduction 3. Imine formation and cyclization acs.org

Investigation of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Moiety

The chlorine atom at the 4-position of the pyridine ring in 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack. youtube.com

The SNAr mechanism involves a two-step addition-elimination process. youtube.com A nucleophile, such as an amine or an alkoxide, attacks the carbon atom bearing the chlorine. This initial attack disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group. youtube.com

This reaction is widely documented for various chloro-substituted nitrogen heterocycles. nih.gov For instance, the reaction of 2-chloro-3-nitropyridine with primary amines proceeds efficiently, demonstrating the viability of this substitution on the pyridine core. acs.org The reaction conditions, such as the choice of solvent, temperature, and nucleophile, can be tailored to achieve high yields of the substituted product. nih.gov

Table 2: Key Aspects of SNAr on the Pyridine Moiety
FactorDescriptionGeneral Principle
Mechanism Addition-EliminationFormation of a stabilized Meisenheimer intermediate followed by loss of the chloride ion. youtube.com
Activation Electron-withdrawing pyridine nitrogenThe ring nitrogen delocalizes the negative charge of the intermediate, lowering the activation energy. youtube.com
Typical Nucleophiles Amines, Alkoxides, ThiolatesStrong nucleophiles are generally required to initiate the attack on the aromatic ring. nih.gov

Exploration of Electrophilic Reactions on the Imidazole Ring

In contrast to the electron-deficient pyridine moiety, the imidazole ring is electron-rich and thus more susceptible to electrophilic attack. globalresearchonline.net The imidazole ring possesses reactivity similar to other electron-rich five-membered heterocycles like pyrrole. globalresearchonline.netslideshare.net Electrophilic substitution is expected to occur on the carbon atoms of the imidazole portion of the molecule.

While specific studies on this compound are limited, the general chemistry of imidazoles indicates that electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would preferentially occur on the imidazole ring rather than the deactivated pyridine ring. globalresearchonline.net The precise position of the attack would be influenced by the steric hindrance of the butyl group and the electronic effects of the fused pyridine ring. The lone pair of electrons on the pyrrole-type nitrogen in the imidazole ring is integral to the aromatic sextet, which drives its high reactivity towards electrophiles. globalresearchonline.net

Table 3: Comparative Reactivity of Heterocyclic Rings
Ring SystemElectronic NaturePrimary ReactivityTypical Reactions
Pyridine Moiety Electron-deficientNucleophilic Substitution (at C-Cl)SNAr
Imidazole Moiety Electron-richElectrophilic SubstitutionHalogenation, Nitration, Acylation

Catalytic and Non-Catalytic Functional Group Interconversions

The functional groups on this compound—the butyl group, the chloro group, and the N-H of the imidazole—can undergo various catalytic and non-catalytic interconversions.

One key transformation is the alkylation of the heterocyclic nitrogen atoms. Studies on related imidazo[4,5-c]pyridines have shown that alkylation, for example using butyl bromide under basic conditions (K₂CO₃ in DMF), can occur, leading to N-substituted regioisomers. nih.gov The site of alkylation (on the imidazole versus the pyridine nitrogen) can be influenced by the reaction conditions and the specific substrate. nih.gov

The chloro group can be removed via catalytic hydrodechlorination. This is typically achieved using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. This reaction replaces the chlorine atom with a hydrogen atom, providing access to the dechlorinated analogue of the parent molecule.

Furthermore, the butyl group, while generally stable, could potentially undergo oxidation at the benzylic-like position adjacent to the imidazole ring under specific oxidative conditions, although this would require forcing conditions. These interconversions enhance the molecular diversity that can be generated from the this compound scaffold.

Regioselectivity and Isomeric Considerations in Imidazo 4,5 C Pyridine Synthesis

Factors Influencing Regiomeric Product Distribution

The formation of different regioisomers in the synthesis of imidazo[4,5-c]pyridines is primarily influenced by the electronic and steric properties of the reactants and the reaction conditions. The cyclization step, in particular, is a key determinant of the final isomeric ratio.

For instance, in the synthesis starting from substituted 3,4-diaminopyridines, the nucleophilicity of the two amino groups plays a crucial role. The amino group at the 3-position is generally considered more nucleophilic than the one at the 4-position, which can be deactivated by the pyridine (B92270) ring's electron-withdrawing nature. acs.org This difference in nucleophilicity can be exploited to direct the reaction towards a specific isomer.

However, the reaction of 2,4-dichloro-3-nitropyridine (B57353) with amines has been shown to be not completely regioselective, resulting in a mixture of isomers. acs.org The ratio of these isomers can be influenced by the nature of the amine used. For example, the selection of primary or secondary amines can direct the ring-closure towards either imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine scaffolds. acs.org

Furthermore, alkylation reactions on the imidazo[4,5-c]pyridine ring system can lead to a mixture of N-alkylated regioisomers. For example, alkylation of 5H-imidazo[4,5-c]pyridines with butyl bromide under basic conditions has been observed to predominantly yield N5 regioisomers. nih.gov The specific reaction conditions, such as the base and solvent used, can significantly impact the product distribution.

Methodologies for Achieving Regioselective Synthesis

Several strategies have been developed to achieve regioselective synthesis of imidazo[4,5-c]pyridines. One common approach involves the selective protection or activation of one of the amino groups in the 3,4-diaminopyridine (B372788) starting material.

For example, the regioselective introduction of a carbamate (B1207046) group at the 4-position of 3,4-diaminopyridine has been successfully used to direct the subsequent cyclization to form the desired imidazo[4,5-c]pyridine isomer. acs.org Another approach involves the selective acylation of the more nucleophilic 3-amino position. acs.org

In solid-phase synthesis, the choice of reagents can direct the cyclization pathway. For instance, using polymer-supported secondary amines in the reaction with 2,4-dichloro-3-nitropyridine can favor the formation of the imidazo[4,5-c]pyridine scaffold. acs.org

Microwave-assisted organic synthesis has also emerged as an efficient method for the regioselective synthesis of imidazo[4,5-c]pyridine derivatives. nih.gov This technique can offer advantages in terms of reaction time and yield. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed for the regioselective synthesis of substituted imidazo[4,5-b]pyridine derivatives, a closely related class of compounds. mdpi.comnih.gov

Chromatographic Separation and Purity Assessment of Regioisomers

The separation and purification of regioisomers are crucial steps in obtaining a single, well-defined compound. Chromatographic techniques are widely used for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for both the separation and purity assessment of imidazo[4,5-c]pyridine isomers. google.com Different stationary phases and mobile phase compositions can be optimized to achieve baseline separation of the regioisomers. Reversed-phase HPLC (RP-HPLC) on a C18 column is a commonly employed method. asianpubs.org

Column chromatography is another frequently used technique for the purification of these compounds on a preparative scale. mdpi.comnih.gov The choice of adsorbent (e.g., silica (B1680970) gel) and eluent system is critical for effective separation.

The purity of the isolated isomers is typically assessed by HPLC, which can provide quantitative information about the percentage of the desired isomer and any impurities present. google.com Purity levels of over 98% are often required for subsequent applications. indiamart.com

Table 1: Chromatographic Data for Imidazo[4,5-c]pyridine Derivatives

CompoundChromatographic MethodPurityReference
2-butyl-4-chloro-5-formylimidazoleHPLC99.8% google.com
2-butyl-4-chloro-5-formylimidazoleHPLC92.5% google.com
2-butyl-4-hydroxymethylimidazoleHPLC97% google.com
Diastereomers of (RS)-Mex with QCRsRP-HPLC (C18 Column)Data in source asianpubs.org

Challenges in Isomeric Structural Assignment

The unambiguous structural assignment of the different regioisomers of imidazo[4,5-c]pyridines can be challenging. Spectroscopic techniques are essential for elucidating the correct structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a primary tool for structural characterization. uctm.eduacs.org However, for closely related isomers, the differences in chemical shifts and coupling constants may be subtle, making definitive assignment difficult.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), can provide crucial information for confirming the regiochemistry. nih.gov These experiments help to establish through-space and through-bond correlations between different atoms in the molecule, allowing for the differentiation of isomers.

Single-crystal X-ray diffraction provides the most definitive structural proof. nih.govuctm.edunih.gov By determining the precise three-dimensional arrangement of atoms in the crystal lattice, this technique can unequivocally confirm the isomeric structure.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compounds, which can also aid in distinguishing between isomers. acs.orgirb.hr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. mdpi.com

Derivatization and Chemical Functionalization of the 2 Butyl 4 Chloro 3h Imidazo 4,5 C Pyridine Scaffold

Alkylation and Arylation Reactions at Nitrogen Centers

The imidazo[4,5-c]pyridine system possesses two types of nitrogen atoms: pyrrole-like nitrogens within the imidazole (B134444) ring and a pyridine-like nitrogen in the six-membered ring. These sites are susceptible to alkylation and arylation, which can significantly influence the molecule's biological activity and physicochemical properties.

Alkylation of the imidazo[4,5-c]pyridine scaffold, particularly with alkyl halides such as butyl bromide, has been shown to proceed under basic conditions, typically using potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov Studies on related 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines have demonstrated that such alkylation reactions predominantly yield the N5-alkylated regioisomer, where the alkyl group is attached to the nitrogen of the pyridine (B92270) ring. nih.gov This regioselectivity is a critical aspect of the derivatization of this heterocyclic system.

While direct arylation studies on 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine are not extensively documented, general methodologies for the N-arylation of imidazoles and related heterocycles are well-established. These reactions often employ transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions. Common coupling partners for the heterocyclic substrate include aryl halides or arylboronic acids. These methods provide a viable route to N-aryl derivatives of the imidazo[4,5-c]pyridine scaffold.

Table 1: Examples of N-Alkylation of the Imidazo[4,5-c]pyridine Scaffold Note: The following data is based on studies of related 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine analogues.

Alkylating Agent Base/Solvent Major Product Reference
Butyl bromide K₂CO₃ / DMF N5-butyl-2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine nih.gov
4-Chlorobenzyl chloride K₂CO₃ / DMF N5-(4-chlorobenzyl)-2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine nih.gov

Modifications and Transformations of the Butyl Side Chain

The 2-butyl group presents another site for chemical modification, allowing for the introduction of various functional groups to probe interactions with biological targets. While specific literature on the modification of the butyl side chain of this compound is scarce, standard organic transformations can be applied to achieve its functionalization.

Potential transformations of the butyl side chain include:

Oxidation: Selective oxidation of the terminal methyl group or a methylene (B1212753) group could introduce hydroxyl, carbonyl, or carboxylic acid functionalities. The choice of oxidizing agent would be crucial to control the extent of oxidation and to avoid reactions with the heterocyclic core.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, which can then serve as a handle for further nucleophilic substitution reactions.

Hydroxylation: Direct hydroxylation of C-H bonds in the butyl chain could be achieved using various modern synthetic methods, providing access to hydroxylated derivatives.

These modifications would yield a range of analogues with altered polarity, hydrogen bonding capabilities, and steric profiles, which could be valuable for structure-activity relationship studies.

Chemical Reactivity and Derivatization at the Chloro Position

The chlorine atom at the 4-position of the pyridine ring is a key functional group for derivatization, primarily through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro group can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including:

Amines: Reaction with primary or secondary amines can yield 4-amino-imidazo[4,5-c]pyridine derivatives. These reactions are often carried out at elevated temperatures in a suitable solvent.

Alkoxides and Thiolates: Treatment with alkoxides or thiolates can lead to the formation of 4-alkoxy or 4-thioether derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, can be used to introduce new aryl or vinyl substituents at the 4-position. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient method for the formation of C-N bonds by coupling the chloro-substituted pyridine with a wide range of amines, including anilines and alkylamines. nih.govrsc.org

These transformations at the chloro position are instrumental in expanding the chemical diversity of the this compound scaffold.

Table 2: Potential Derivatization Reactions at the Chloro Position

Reaction Type Reagents/Catalysts Potential Product
Nucleophilic Aromatic Substitution (Amination) R¹R²NH, heat 2-Butyl-4-(N-R¹R²)-3H-imidazo[4,5-c]pyridine
Nucleophilic Aromatic Substitution (Alkoxylation) R-OH, base 2-Butyl-4-(O-R)-3H-imidazo[4,5-c]pyridine
Suzuki Coupling R-B(OH)₂, Pd catalyst, base 2-Butyl-4-R-3H-imidazo[4,5-c]pyridine (R = aryl, vinyl)
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, base 2-Butyl-4-(N-R¹R²)-3H-imidazo[4,5-c]pyridine

Heterocyclic Ring Expansion and Contraction Reactions

The manipulation of the core heterocyclic structure through ring expansion or contraction reactions can lead to the synthesis of novel and structurally diverse scaffolds. While such transformations have not been specifically reported for this compound, related heterocyclic systems have been shown to undergo these types of rearrangements.

For instance, studies on the reaction of pyridine with excited nitrogen atoms have demonstrated a ring-contraction mechanism, leading to the formation of five-membered ring products like pyrrolyl and imidazolyl species. acs.org This suggests that under specific high-energy conditions, the pyridine portion of the imidazo[4,5-c]pyridine scaffold could potentially undergo contraction.

Conversely, ring expansion reactions, while less common for this specific system, are a known class of reactions in heterocyclic chemistry. Such transformations would likely require a multi-step synthetic sequence, possibly involving the introduction of a suitable functional group that could trigger a rearrangement and expansion of one of the heterocyclic rings. These approaches could potentially lead to the formation of novel diazepine-fused imidazoles or other expanded ring systems.

The exploration of such ring modification reactions, although synthetically challenging, holds the potential for the discovery of entirely new classes of compounds derived from the this compound scaffold.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon skeletons of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butyl side chain. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effect of the chlorine atom and the fused imidazole (B134444) ring. The butyl group would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the imidazole ring.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons of the imidazo[4,5-c]pyridine core would resonate at lower field (higher ppm) due to their aromaticity and the presence of heteroatoms. The four distinct carbons of the butyl chain would appear at a higher field (lower ppm).

Anticipated ¹H and ¹³C NMR Data:

Assignment Anticipated ¹H Chemical Shift (ppm) Anticipated ¹³C Chemical Shift (ppm)
Pyridine CHCharacteristic downfield regionCharacteristic downfield region
Pyridine CHCharacteristic downfield regionCharacteristic downfield region
Imidazole C2-Characteristic downfield region
Imidazole C4-Characteristic downfield region
Imidazole C5a-Characteristic downfield region
Imidazole C7-Characteristic downfield region
Imidazole C7a-Characteristic downfield region
Butyl-CH₂ (α)TripletAliphatic region
Butyl-CH₂ (β)SextetAliphatic region
Butyl-CH₂ (γ)QuintetAliphatic region
Butyl-CH₃ (δ)TripletAliphatic region

Note: Specific chemical shift values require experimental data.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity within the butyl chain and potentially between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connection of the butyl group to the imidazole ring and for assigning the quaternary carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be valuable for confirming the regiochemistry and understanding the preferred conformation of the butyl chain relative to the imidazo[4,5-c]pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂ClN₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum can also offer structural information, for instance, by showing the loss of the butyl chain or other characteristic fragments.

Expected HRMS Data:

Parameter Value
Molecular FormulaC₁₀H₁₂ClN₃
Exact Mass209.07198
Molecular Weight209.68

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the butyl group and the aromatic ring, C=N and C=C stretching vibrations within the fused ring system, and the C-Cl stretch.

Anticipated IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
C=N / C=CStretch1650-1450
C-ClStretch800-600

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield accurate bond lengths, bond angles, and intermolecular interactions in the solid state. A successful crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure and connectivity, resolving any potential ambiguities from spectroscopic data.

Theoretical and Computational Chemistry Applied to Imidazo 4,5 C Pyridine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are frequently employed to study imidazopyridine derivatives. DFT is a robust method for computing the electronic structure of molecules, offering a balance between accuracy and computational cost. Studies on related imidazo[4,5-b]pyridine systems have utilized DFT methods with various basis sets to optimize molecular geometries and calculate electronic properties that dictate the molecules' behavior. These calculations are fundamental to understanding the intrinsic properties of the 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine scaffold.

The electronic structure of imidazo[4,5-c]pyridine derivatives is key to their chemical reactivity and biological activity. Molecular Orbital Theory provides a framework for understanding this structure through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (Δε) is a critical parameter derived from these calculations; a smaller gap generally implies higher chemical reactivity. For instance, in studies of analogous 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids, the calculated energy gaps ranged from 0.105 to 0.177 atomic units (au). The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps help identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing crucial insights for understanding intermolecular interactions, such as drug-receptor binding.

Table 1: Representative Electronic Properties Calculated for Imidazopyridine Scaffolds
ParameterDescriptionTypical Calculated Value Range (a.u.)
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.23 to -0.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.07 to -0.13
Energy Gap (Δε)Difference between LUMO and HOMO energies0.105 to 0.177
Global Hardness (η)Resistance to change in electron distribution0.05 to 0.09
Electronegativity (χ)The power of an atom to attract electrons to itself0.15 to 0.18

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be used to confirm experimental findings. DFT methods can accurately forecast vibrational frequencies corresponding to Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. By comparing the theoretically predicted spectrum with the experimental one, researchers can confidently elucidate the structure of newly synthesized compounds like derivatives of this compound. Similarly, the calculation of vibrational modes can aid in the assignment of peaks in experimental IR spectra. A strong correlation between computed and experimental data provides robust validation of the molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

The butyl group attached to the imidazo[4,5-c]pyridine core introduces conformational flexibility. Conformational analysis, performed using computational methods, is essential to identify the most stable, low-energy arrangements of the molecule. This is crucial as the molecule's conformation can significantly impact its ability to bind to a biological target.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of a molecule over time in a simulated physiological environment. For potential drug candidates, MD simulations are used to assess the stability of a ligand-protein complex, providing insights into the binding modes and interactions that static models like molecular docking cannot capture. These simulations can reveal how the compound adapts its conformation within a receptor's binding site and the stability of key interactions, such as hydrogen bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a valuable asset for elucidating reaction mechanisms. By modeling potential reaction pathways for the synthesis of this compound, researchers can gain a deeper understanding of the underlying chemical transformations.

These calculations can map out the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition state structures. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By characterizing these fleeting structures, chemists can devise strategies to optimize reaction conditions, such as temperature, catalysts, and solvents, to improve product yield and minimize byproducts.

Prediction of Physicochemical Properties (e.g., ADMET-related computational properties)

In the early stages of drug discovery, it is vital to assess the pharmacokinetic profile of a compound. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is synthesized, saving significant time and resources. Studies on novel imidazo[4,5-c]pyridine derivatives have utilized computational approaches to evaluate their drug-like properties.

Online servers and software like ADMETlab and pkCSM are commonly used to calculate a range of properties. These include predictions for human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are key to drug metabolism), and potential toxicity, such as mutagenicity (Ames test) and carcinogenicity. These in silico predictions help prioritize candidates with favorable pharmacokinetic profiles for further development.

Table 2: Predicted ADMET-Related Properties for Imidazopyridine Derivatives
PropertyDescriptionPredicted Outcome
Human Intestinal AbsorptionPercentage of drug absorbed through the gutHigh
Blood-Brain Barrier (BBB) PermeabilityAbility to cross the BBB and enter the central nervous systemLow / Non-permeable
Caco-2 PermeabilityIn vitro model for intestinal absorptionModerate to High
CYP2D6 InhibitorInhibition of a key drug-metabolizing enzymeNon-inhibitor
Ames ToxicityPotential to be mutagenicNon-mutagen
CarcinogenicityPotential to cause cancerNegative

Synthetic Utility and Role As a Versatile Building Block

Application in the Construction of Diverse Fused Heterocyclic Architectures

The 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The primary route to diversification is through the displacement of the 4-chloro group by various nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the fused imidazole (B134444) ring and the pyridine (B92270) nitrogen, which stabilize the intermediate Meisenheimer complex formed during SNAr reactions.

Synthetic routes often begin with a precursor like 3,4-diaminopyridine (B372788) or, more specifically for this substitution pattern, a molecule such as 2,4-dichloro-3-nitropyridine (B57353). acs.orgnih.gov An efficient solid-phase synthesis approach starts with reacting 2,4-dichloro-3-nitropyridine with polymer-supported amines, followed by substitution of the second chlorine, reduction of the nitro group, and subsequent ring closure with an aldehyde to form the imidazo[4,5-c]pyridine core. acs.orgfigshare.com The butyl group can be introduced at the 2-position during the cyclization step (by using valeraldehyde) or via alkylation of a pre-formed imidazole ring with reagents like butyl bromide. nih.gov

Once the this compound core is assembled, the 4-chloro group can be readily substituted by a wide array of nucleophiles, including:

Amines (Primary and Secondary): Reaction with various amines leads to the corresponding 4-amino-imidazo[4,5-c]pyridine derivatives. These products are often investigated for their biological activity.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

Thiols: Thiolates react to form thioethers, introducing sulfur-containing functionalities.

If the incoming nucleophile contains a second reactive group, a subsequent intramolecular cyclization can occur, leading to the formation of novel, polycyclic fused systems. For example, reaction with a nucleophile like 2-aminoethanol could, after the initial substitution, be induced to cyclize and form an additional fused ring. This strategy dramatically expands the molecular complexity and diversity achievable from a single building block.

Incoming Nucleophile (Nu-H)Resulting C4-SubstituentProduct ClassPotential for Further Fusion
R-NH₂ (e.g., Aniline)-NHR4-Amino-imidazo[4,5-c]pyridineLow (without additional functional groups)
R-OH (e.g., Methanol)-OR4-Alkoxy-imidazo[4,5-c]pyridineLow (without additional functional groups)
R-SH (e.g., Thiophenol)-SR4-Thioether-imidazo[4,5-c]pyridineLow (without additional functional groups)
Ethylenediamine (H₂N-CH₂CH₂-NH₂)-NH-CH₂CH₂-NH₂Substituted DiamineHigh (can cyclize to form a fused pyrazine (B50134) ring)
2-Aminophenol-NH-(C₆H₄)-OHSubstituted AminophenolHigh (can cyclize to form a fused oxazine (B8389632) ring)

Use as a Precursor for Polycyclic Aromatic Compounds

The conversion of nitrogen-containing heterocyclic compounds into polycyclic aromatic compounds (PACs)—molecules composed exclusively of fused benzene (B151609) rings—is a chemically demanding process that typically requires harsh conditions for denitrogenation. The scientific literature does not widely document the use of the imidazo[4,5-c]pyridine scaffold as a direct precursor for synthesizing polycyclic aromatic hydrocarbons. Such transformations would likely involve complex, multi-step synthetic sequences featuring ring-opening and rearrangement reactions, which are not common for this heterocyclic system. While specialized denitrogenative annulation reactions exist for some nitrogen heterocycles, these methods are not generally applied to the imidazo[4,5-c]pyridine core. acs.org Therefore, this application remains a theoretical possibility rather than a practically utilized synthetic route.

Integration into Combinatorial Synthesis for Library Generation

Combinatorial chemistry aims to rapidly generate large numbers of diverse molecules for high-throughput screening in drug discovery and materials science. nih.gov this compound is an ideal scaffold for such endeavors due to its synthetic tractability and multiple points for diversification. Solid-phase synthesis is particularly well-suited for creating libraries based on this core. acs.orgnih.gov

An exemplary combinatorial synthesis strategy using a solid-phase approach could proceed as follows:

Scaffold Attachment: A suitable precursor, such as 2,4-dichloro-3-nitropyridine, is anchored to a solid support (e.g., a polymer resin). acs.orgfigshare.com

First Diversification (R¹): The resin-bound dichloropyridine is reacted with a set of diverse primary amines, which selectively displace one of the chloro groups. acs.org

Core Formation and Second Diversification (R²): After reduction of the nitro group to an amine, the imidazole ring is formed by cyclization with a library of different aldehydes (R²-CHO). Using valeraldehyde (B50692) (pentanal) at this step would introduce the 2-butyl group.

Third Diversification (R³): The remaining chloro group at the 4-position serves as a key site for diversification. The resin-bound scaffold is treated with a large library of nucleophiles (e.g., various amines, R³-NH₂), leading to a multitude of analogues. acs.org

Cleavage: The final, trisubstituted imidazo[4,5-c]pyridine derivatives are cleaved from the solid support, yielding a library of purified compounds ready for screening.

This methodology allows for the exponential generation of compounds. For instance, using 10 different aldehydes (R²) and 100 different amines (R³) would produce a library of 1,000 distinct compounds from a single synthetic pathway. This highlights the power of using a versatile building block like this compound in modern drug discovery efforts. nih.gov

Scaffold PositionBuilding Block InputExample Building BlocksNumber of Variants (N)
R¹ (at N5)Primary AminesMethylamine, Cyclopropylamine, BenzylamineN₁ = 20
R² (at C2)AldehydesValeraldehyde (for Butyl), Benzaldehyde, FurfuralN₂ = 10
R³ (at C4)Nucleophilic AminesAniline, Morpholine, PiperidineN₃ = 50
Total Number of Library Compounds (N₁ x N₂ x N₃)10,000

Prospective Research Directions in the Chemistry of 2 Butyl 4 Chloro 3h Imidazo 4,5 C Pyridine

Innovations in Environmentally Conscious Synthetic Methodologies

Future research will likely prioritize the development of green and sustainable methods for synthesizing 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine, moving away from traditional approaches that may involve harsh conditions or hazardous reagents. Key areas of innovation are expected to include one-pot reactions, the use of eco-friendly solvents and catalysts, and energy-efficient techniques.

One-pot, multicomponent reactions represent a highly efficient and atom-economical approach. acs.org For instance, a future synthesis could be designed as a tandem process, perhaps starting from a substituted 2-chloro-3-nitropyridine (B167233) derivative in an environmentally benign solvent mixture like water and isopropanol (B130326) (IPA). mdpi.com Such a process would minimize waste by reducing the need for intermediate purification steps.

The adoption of green solvents and catalysts is another critical direction. Research has demonstrated the successful synthesis of related imidazopyridines in water, ionic liquids, or using biodegradable catalysts like thiamine (B1217682) hydrochloride. acs.orgresearch-nexus.netmdpi.com Exploring catalysts such as reusable heterogeneous clays (B1170129) (e.g., Al³⁺-K10 montmorillonite) or simple, metal-free organocatalysts could offer pathways to high-yield synthesis with easier product isolation and reduced environmental impact. mdpi.com

Table 1: Comparison of Conventional vs. Prospective Green Synthetic Approaches

Feature Conventional Methods Prospective Green Methodologies
Solvents Often uses DMF, 1,4-dioxane, or chlorinated solvents. Water, ionic liquids, PEG, eucalyptol, or solvent-free conditions. acs.orgresearch-nexus.net
Catalysts May use stoichiometric or heavy metal catalysts. Reusable heterogeneous catalysts, metal-free catalysts, or biocatalysts. mdpi.com
Process Multi-step synthesis with intermediate isolation. One-pot, multicomponent, or tandem reactions. mdpi.comacs.orgrsc.org
Energy Conventional heating (reflux). Microwave irradiation, ultrasound, or ambient temperature reactions. nih.govrsc.org

| Efficiency | Lower atom economy, more waste generation. | High atom economy, reduced by-products, easier purification. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The structure of this compound offers multiple sites for chemical modification, and future research is expected to extensively explore its reactivity to generate novel derivatives with diverse functionalities. The primary sites for transformation include the chloro substituent, C-H bonds on the heterocyclic core, and the n-butyl side chain.

The chlorine atom at the 4-position is a key handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Given that the chloro group is on the pyridine (B92270) ring, it is activated towards displacement by various nucleophiles. mdpi.com This allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioether groups. More advanced transformations would involve palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of aryl, heteroaryl, and alkyl groups to the imidazopyridine core. nih.govmdpi.comuni-giessen.de

Direct C-H functionalization is an emerging area that circumvents the need for pre-installed leaving groups like halogens. Recent advancements, particularly using visible-light photoredox catalysis, have enabled the direct arylation, alkylation, and acylation of C-H bonds on imidazopyridine scaffolds. tandfonline.com Applying these techniques to this compound could lead to the regioselective introduction of new functional groups at positions not easily accessible through classical methods.

Finally, the n-butyl group at the 2-position, while generally less reactive, presents opportunities for late-stage functionalization. Research into selective C(sp³)-H activation could enable the introduction of hydroxyl, amino, or other groups onto the butyl chain, providing another avenue for structural diversification and the fine-tuning of the molecule's properties.

Development of Advanced Analytical and Characterization Techniques

As the synthesis and reactivity of this compound and its derivatives are explored, advanced analytical techniques will be indispensable for unambiguous structure elucidation, purity assessment, and stereochemical analysis.

Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial. While 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning proton and carbon signals and establishing connectivity within the complex heterocyclic system. nih.gov For derivatives formed through N-alkylation, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be vital for distinguishing between regioisomers by identifying through-space correlations between protons. nih.gov

Hyphenated analytical techniques will streamline the analysis of reaction mixtures and purified products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and tandem MS (MS/MS) are powerful for separating complex mixtures and providing molecular weight and fragmentation data for each component, which is invaluable for identifying by-products and metabolites. nih.gov For more detailed structural information on isolated components, online coupling of HPLC with NMR spectroscopy (LC-NMR) can provide NMR data on separated peaks without the need for offline fraction collection. mdpi.comtandfonline.com

For compounds that are chiral, chiral chromatography will be a key technology. The development of methods using chiral stationary phases (CSPs) in HPLC will be necessary to separate enantiomers and determine enantiomeric purity, which is a critical step in the development of many biologically active molecules. research-nexus.netuni-giessen.de Finally, for definitive proof of structure and stereochemistry, single-crystal X-ray crystallography remains the gold standard, providing precise three-dimensional coordinates of each atom in the solid state. mdpi.com

Table 2: Advanced Analytical Techniques for Characterization

Technique Application Information Obtained
2D NMR (COSY, HSQC, HMBC) Structural Elucidation Atom connectivity, definitive assignment of ¹H and ¹³C signals. nih.gov
2D NMR (NOESY) Regioisomer/Stereoisomer analysis Through-space proton-proton proximities to determine stereochemistry. nih.gov
LC-MS/MS Purity analysis, impurity profiling Separation of components with molecular weight and structural fragment data. nih.gov
LC-NMR Structure of components in mixtures Full NMR structural data for individual compounds separated by HPLC. mdpi.com
Chiral HPLC Enantiomeric separation Separation and quantification of enantiomers. research-nexus.netuni-giessen.de

| X-ray Crystallography | Absolute structure determination | Precise 3D molecular structure, bond lengths, and angles in the solid state. mdpi.com |

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The future of research on this compound will be significantly shaped by its integration with emerging technologies that are revolutionizing chemical synthesis and materials science.

Computational Chemistry , particularly Density Functional Theory (DFT), will play a predictive role in guiding synthetic efforts and understanding molecular properties. nih.gov DFT calculations can be used to predict reaction pathways, rationalize regioselectivity, and understand the electronic structure of the molecule. research-nexus.netmdpi.com This computational insight can help in designing more efficient synthetic routes and in predicting the photophysical or biological properties of novel derivatives before they are synthesized, saving time and resources. Molecular docking studies, another computational tool, can predict the binding interactions of derivatives with biological targets, guiding the design of new therapeutic agents. mdpi.com

Automated and Flow Chemistry systems offer a paradigm shift from traditional batch synthesis. Continuous flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or rapid reactions. acs.org Integrating the synthesis of this compound into a continuous flow process could enable scalable, on-demand production and facilitate the rapid generation of a library of derivatives through automated reagent addition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves cyclization reactions or substitution of halogenated precursors. For example, organometallic zinc-amine bases can facilitate the formation of imidazo[4,5-c]pyridine derivatives under controlled temperatures (50–80°C) and inert atmospheres . Reaction conditions such as solvent polarity, catalyst choice (e.g., palladium for cross-coupling), and stoichiometric ratios of reagents critically affect yield (typically 30–70%) and purity. Sodium dithionite is employed for nitro group reduction in intermediates, requiring precise pH control (pH 6–8) to avoid over-reduction .

Q. Which spectroscopic and computational techniques are used for structural characterization of this compound?

  • Methodological Answer :

  • FT-IR and Raman Spectroscopy : Assign vibrational modes (e.g., C-Cl stretch at ~550 cm⁻¹) using Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level, validated against experimental spectra .
  • NMR : Anomeric proton shifts in derivatives (e.g., δ 7.83 ppm for thione derivatives) help confirm glycosylation sites .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond ~1.34 Å) for comparison with computational models .

Q. How is the solubility and stability of this compound optimized for in vitro studies?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMSO, methanol) at concentrations ≤10 mM. Stability assays under varying pH (4–9) and temperatures (4–37°C) identify degradation products via HPLC-MS. For example, chloro-substituted analogs show hydrolytic stability at pH 7.4 but degrade under acidic conditions (pH <3) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions in this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, nucleophilic substitution at C-4 (chlorine) proceeds via an SNAr mechanism, requiring electron-withdrawing groups to activate the site. Computational modeling (e.g., Fukui indices) predicts electrophilic regions, while experimental validation uses isotopic labeling (e.g., ¹⁸O tracking in hydrolysis) .

Q. How can molecular docking and dynamics simulations predict the biological interactions of this compound with therapeutic targets?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG ≤ -8 kcal/mol) to proteins (e.g., kinases, GPCRs). Protonation states at physiological pH are optimized using PROPKA .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. What strategies resolve contradictory data on substituent effects for antimicrobial activity in imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare MIC values (e.g., 2–32 µg/mL against S. aureus) across studies, adjusting for assay variability (broth microdilution vs. agar diffusion).
  • QSAR Modeling : Hammett constants (σ) and logP values correlate substituent hydrophobicity with activity. For example, electron-withdrawing groups (Cl, Br) at C-4 enhance membrane penetration .

Q. How does the imidazo[4,5-c]pyridine core influence electrochemical properties in material science applications?

  • Methodological Answer : Cyclic voltammetry (scan rate: 100 mV/s) reveals redox peaks at -1.2 V (reduction) and +1.5 V (oxidation) vs. Ag/AgCl. DFT-calculated HOMO-LUMO gaps (~3.5 eV) align with experimental bandgaps, suggesting utility in organic semiconductors. Substituents like butyl groups enhance solubility for thin-film processing .

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